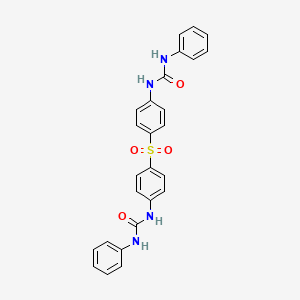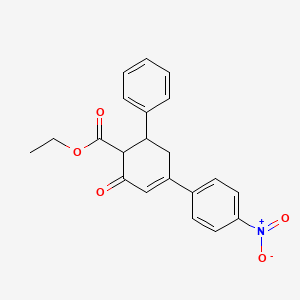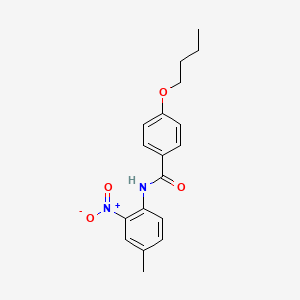
N,N''-(sulfonyldi-4,1-phenylene)bis(N'-phenylurea)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N''-(sulfonyldi-4,1-phenylene)bis(N'-phenylurea), also known as Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC), is a chemical compound that is commonly used in scientific research. It is a crosslinking reagent that is used to covalently link proteins, peptides, or other biomolecules together.
Mécanisme D'action
Sulfo-SMCC works by forming a stable covalent bond between two biomolecules. The reaction occurs between the maleimide group of Sulfo-SMCC and the thiol group of cysteine residues in proteins or peptides. The NHS ester group of Sulfo-SMCC reacts with primary amines in biomolecules to form a stable amide bond. The resulting crosslinked product is stable and resistant to denaturation.
Biochemical and Physiological Effects:
Sulfo-SMCC is a non-toxic and non-cytotoxic compound that does not affect the biological activity of the linked biomolecules. It is stable in a wide range of pH and temperature conditions and can be used in various biological systems. Sulfo-SMCC is also resistant to hydrolysis and proteolysis, making it an ideal crosslinker for long-term experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of Sulfo-SMCC include its high reactivity, water solubility, stability, and versatility. It can be used to link different biomolecules together, including proteins, peptides, nucleic acids, and carbohydrates. The limitations of Sulfo-SMCC include its cost and the need for careful optimization of reaction conditions to avoid non-specific crosslinking.
Orientations Futures
For Sulfo-SMCC include the development of new crosslinking reagents with improved properties, such as higher reactivity, lower cost, and increased specificity. There is also a need for the development of new applications for Sulfo-SMCC, such as in the field of drug delivery and biosensors. Further research is needed to optimize the use of Sulfo-SMCC in various biological systems and to understand its mechanism of action in greater detail.
Conclusion:
In conclusion, Sulfo-SMCC is a versatile crosslinking reagent that is widely used in scientific research. It is a stable and highly reactive compound that can be used to link different biomolecules together. Sulfo-SMCC has many advantages, including its water solubility, stability, and versatility. However, there are also limitations to its use, including its cost and the need for careful optimization of reaction conditions. Future research is needed to optimize the use of Sulfo-SMCC and to develop new applications for this important crosslinking reagent.
Méthodes De Synthèse
Sulfo-SMCC is synthesized by reacting N-hydroxysuccinimide (NHS) with 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) in the presence of a sulfonating agent. The resulting compound is a water-soluble, stable, and highly reactive crosslinker that can be used for various scientific research applications.
Applications De Recherche Scientifique
Sulfo-SMCC is widely used in scientific research for protein-protein interaction studies, antibody conjugation, and immunoassays. It is also used in the development of drug delivery systems and biosensors. Sulfo-SMCC is a versatile crosslinker that can be used to link different biomolecules together, including proteins, peptides, nucleic acids, and carbohydrates.
Propriétés
IUPAC Name |
1-phenyl-3-[4-[4-(phenylcarbamoylamino)phenyl]sulfonylphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S/c31-25(27-19-7-3-1-4-8-19)29-21-11-15-23(16-12-21)35(33,34)24-17-13-22(14-18-24)30-26(32)28-20-9-5-2-6-10-20/h1-18H,(H2,27,29,31)(H2,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIXSHXQOCVBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386158 |
Source


|
| Record name | Urea, N,N''-(sulfonyldi-4,1-phenylene)bis[N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133208-20-5 |
Source


|
| Record name | Urea, N,N''-(sulfonyldi-4,1-phenylene)bis[N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967206.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4967212.png)

![3-(1,3-benzodioxol-5-yl)-2-[(4-butoxybenzoyl)amino]acrylic acid](/img/structure/B4967218.png)
![N-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4967221.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-phenoxybenzyl)methanamine](/img/structure/B4967223.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4967231.png)
![1'-[(5-methyl-2-furyl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4967239.png)
![2,2,2-trichloro-N-{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}acetamide](/img/structure/B4967254.png)

![1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4967261.png)

![methyl [4-(1,3-benzothiazol-6-ylcarbonyl)-2-oxo-1-piperazinyl]acetate](/img/structure/B4967273.png)
